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Compound of Interest

Compound Name: 2,3-Dimethyl-2-pentanol

Cat. No.: B1616680 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
Dimethyl-2-pentanol, tailored for researchers, scientists, and drug development professionals.

The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-

hydrogen framework of 2,3-Dimethyl-2-pentanol.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2,3-Dimethyl-2-pentanol shows distinct signals corresponding to the

different types of protons in the molecule. The chemical shifts (δ) are reported in parts per

million (ppm) relative to a standard reference.
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Assignment Chemical Shift (ppm) Integration Multiplicity

-OH ~1.68 1H Singlet

-CH- ~1.80 1H Multiplet

-CH₂- ~1.31 2H Multiplet

C(2)-CH₃ ~1.14 - 1.15 6H Singlet

C(3)-CH₃ ~0.95 3H Doublet

-CH₂-CH₃ ~0.92 3H Triplet

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to

the presence of a chiral center at C3, the two methyl groups attached to C2 are diastereotopic

and may exhibit slightly different chemical shifts. The following are predicted chemical shifts

based on empirical calculations and spectral databases.

Carbon Atom Predicted Chemical Shift (ppm)

C1 (-CH₂-CH₃) ~10

C2 (-C(CH₃)₂OH) ~75 (quaternary)

C3 (-CH(CH₃)-) ~40

C4 (-CH₂-CH₃) ~25

C5 (-CH₂-CH₃) ~15

C2-CH₃ ~25-30 (two signals possible)

C3-CH₃ ~15-20

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. As a

tertiary alcohol, 2,3-Dimethyl-2-pentanol exhibits characteristic absorption bands.
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode Intensity

~3400 (broad) O-H Stretching Strong

~2960-2870 C-H (alkane) Stretching Strong

~1465 C-H Bending Medium

~1375 C-H (methyl rock) Bending Medium

~1150 C-O Stretching Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 2,3-Dimethyl-2-pentanol is
characterized by the absence or very low intensity of the molecular ion peak (M⁺) due to the

instability of tertiary alcohols under EI conditions. The molecular weight of 2,3-Dimethyl-2-
pentanol is 116.20 g/mol .[1]

m/z Relative Intensity Proposed Fragment
Fragmentation

Pathway

101 Moderate [M - CH₃]⁺

α-cleavage (loss of a

methyl radical from

C2)

87 Low [M - C₂H₅]⁺
α-cleavage (loss of an

ethyl radical from C3)

59
High (often base

peak)
[C(CH₃)₂OH]⁺

Cleavage of the C2-

C3 bond

43 Moderate [C₃H₇]⁺

Isopropyl cation from

fragmentation of the

alkyl chain

Experimental Protocols
NMR Spectroscopy
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Sample Preparation:

For a standard 5 mm NMR tube, dissolve approximately 10-20 mg of liquid 2,3-Dimethyl-2-
pentanol in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2][3]

Ensure the sample is homogeneous. If necessary, gently vortex the tube.

Filter the solution through a pipette with a small cotton or glass wool plug to remove any

particulate matter.[4]

Carefully place the NMR tube into the spinner turbine, ensuring the correct depth.

Data Acquisition (¹³C NMR):

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity.

Set the appropriate acquisition parameters for a ¹³C NMR experiment, including the spectral

width, number of scans, and relaxation delay. For quantitative results, a longer relaxation

delay is necessary.[5][6]

Acquire the spectrum. The use of DEPT (Distortionless Enhancement by Polarization

Transfer) sequences (DEPT-90 and DEPT-135) can aid in distinguishing between CH, CH₂,

and CH₃ groups.[5]

Infrared Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a

liquid sample.[7][8][9]

Procedure:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[7][10]
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Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from

the sample spectrum.

Place a small drop of 2,3-Dimethyl-2-pentanol onto the center of the ATR crystal.[7][9]

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample

and the crystal.[7]

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio.

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g.,

isopropanol) and a soft tissue.[7]

Mass Spectrometry (Electron Ionization)
Procedure:

Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically

via a gas chromatography (GC-MS) system or a direct insertion probe.[11] For GC-MS, the

sample is first vaporized in the heated injection port.

In the ion source, the gaseous molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.[12]

The resulting positively charged ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 2,3-
Dimethyl-2-pentanol.
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Spectroscopic Analysis Workflow for 2,3-Dimethyl-2-pentanol
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Caption: Workflow for the spectroscopic analysis of 2,3-Dimethyl-2-pentanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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